molecular formula C21H14BCl2NO2 B12587270 4-Oxo-1,4-dihydroquinolin-2-yl bis(3-chlorophenyl)borinate CAS No. 872495-00-6

4-Oxo-1,4-dihydroquinolin-2-yl bis(3-chlorophenyl)borinate

Cat. No.: B12587270
CAS No.: 872495-00-6
M. Wt: 394.1 g/mol
InChI Key: XAZNVNNDWOLMPR-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydroquinolin-2-yl bis(3-chlorophenyl)borinate is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure with a borinate group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,4-dihydroquinolin-2-yl bis(3-chlorophenyl)borinate typically involves the reaction of 4-hydroxy-2-quinolones with boronic acids or boronates. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, 4-hydroxy-2-quinolone is reacted with 3-chlorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as described above but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydroquinolin-2-yl bis(3-chlorophenyl)borinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine), alkylating agents, and nucleophiles (amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

4-Oxo-1,4-dihydroquinolin-2-yl bis(3-chlorophenyl)borinate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Quinoline derivatives are known to inhibit various enzymes and receptors, making them valuable in drug discovery.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 4-Oxo-1,4-dihydroquinolin-2-yl bis(3-chlorophenyl)borinate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the borinate group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. These interactions can disrupt essential biological processes, leading to the compound’s antimicrobial, antiviral, and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit similar biological activities.

    Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin, known for their potent antibacterial properties.

    Quinoline N-oxides: Oxidized derivatives of quinoline with enhanced biological activity.

Uniqueness

4-Oxo-1,4-dihydroquinolin-2-yl bis(3-chlorophenyl)borinate is unique due to the presence of the borinate group, which imparts distinct chemical and biological properties. The borinate group can enhance the compound’s ability to form reversible covalent bonds with biological targets, increasing its potency and selectivity. Additionally, the presence of the 3-chlorophenyl groups can modulate the compound’s electronic properties, making it suitable for applications in materials science and catalysis.

Properties

CAS No.

872495-00-6

Molecular Formula

C21H14BCl2NO2

Molecular Weight

394.1 g/mol

IUPAC Name

2-bis(3-chlorophenyl)boranyloxy-1H-quinolin-4-one

InChI

InChI=1S/C21H14BCl2NO2/c23-16-7-3-5-14(11-16)22(15-6-4-8-17(24)12-15)27-21-13-20(26)18-9-1-2-10-19(18)25-21/h1-13H,(H,25,26)

InChI Key

XAZNVNNDWOLMPR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)OC3=CC(=O)C4=CC=CC=C4N3

Origin of Product

United States

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